molecular formula C14H14F3NO4 B4162477 1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione

1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione

Cat. No.: B4162477
M. Wt: 317.26 g/mol
InChI Key: ADIRFGQRTZIWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a pyrrolidinedione structure

Preparation Methods

The synthesis of 1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)phenol and 3-chloropropanol.

    Formation of Intermediate: 3-(trifluoromethyl)phenol is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-[3-(trifluoromethyl)phenoxy]propanol.

    Cyclization: The intermediate 3-[3-(trifluoromethyl)phenoxy]propanol is then subjected to cyclization with maleic anhydride under reflux conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The phenoxy and pyrrolidinedione moieties contribute to the compound’s binding affinity and specificity for its targets, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione can be compared with similar compounds, such as:

    1-{2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-2,5-pyrrolidinedione: This compound has a hydroxyl group instead of a propoxy group, which affects its solubility and reactivity.

    3-[3-(trifluoromethyl)phenoxy]-1,2-propanediol: This compound lacks the pyrrolidinedione moiety, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[3-[3-(trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4/c15-14(16,17)10-3-1-4-11(9-10)21-7-2-8-22-18-12(19)5-6-13(18)20/h1,3-4,9H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIRFGQRTZIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione
Reactant of Route 4
1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione
Reactant of Route 5
1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-[3-[3-(Trifluoromethyl)phenoxy]propoxy]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.